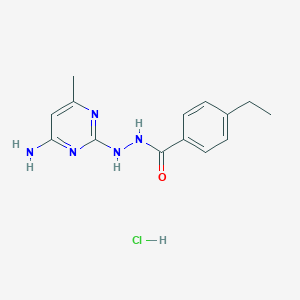

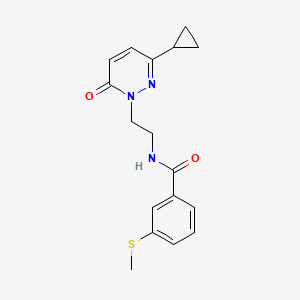

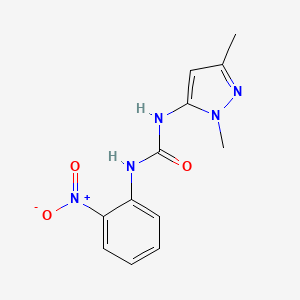

N'-(4-amino-6-methylpyrimidin-2-yl)-4-ethylbenzohydrazide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-amino-6-methylpyrimidin-2-yl)-4-ethylbenzohydrazide hydrochloride is a chemical compound that has been widely used in scientific research. It is a hydrazide derivative that has shown potential in various applications, including as an antitumor agent, antiviral agent, and anti-inflammatory agent.

Applications De Recherche Scientifique

Chemical Synthesis and Transformation Pathways

N'-(4-amino-6-methylpyrimidin-2-yl)-4-ethylbenzohydrazide hydrochloride has been implicated in various chemical transformation processes. Notably, it has been involved in the hydrazinolysis of heterocyclic compounds, demonstrating multiple reaction pathways. The compound has shown to participate in transformations leading to the formation of various derivatives such as 4-amino-5-mercapto-1,2,4-triazol-3-yl acetohydrazide, indicating its versatility in chemical synthesis (Dickinson & Jacobsen, 1975). Additionally, the compound is involved in ring transformation reactions of pyrimidines, highlighting its significance in the formation of new types of structures (Dickinson & Jacobsen, 1975).

Supramolecular Chemistry and Design

In the realm of supramolecular chemistry, derivatives of N'-(4-amino-6-methylpyrimidin-2-yl)-4-ethylbenzohydrazide hydrochloride have been synthesized and characterized for their potential as supramolecular reagents. This involves exploring the balance of hydrogen-bond donors and acceptors in a family of bifunctional aromatic N-heterocycles, which are crucial for creating targeted supramolecular structures (Aakeröy, Schultheiss, Desper, & Moore, 2007).

Biological Activity and Pharmaceutical Research

The compound and its derivatives have been a subject of interest in pharmaceutical research due to their potential biological activities. For instance, some derivatives have shown promising antihypertensive α-blocking activity in pharmacological screenings, suggesting their potential use in medical treatments (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008). Moreover, compounds containing the N'-(4-amino-6-methylpyrimidin-2-yl) fragment have displayed anti-tubercular activity and the ability to inhibit UDP-galactopyranose mutase, crucial for the biosynthesis of mycobacterial cell wall components (Erkin et al., 2021).

Molecular Structure and Spectroscopic Analysis

Studies also focus on understanding the molecular structure of compounds derived from N'-(4-amino-6-methylpyrimidin-2-yl)-4-ethylbenzohydrazide hydrochloride. Experimental and theoretical techniques, including FT-IR, FT-Raman, NMR, and DFT studies, have been employed to investigate the structure, vibrational spectra, and electronic properties of such compounds, providing insights into their chemical behavior and potential applications in various fields (Aayisha et al., 2019).

Propriétés

IUPAC Name |

N'-(4-amino-6-methylpyrimidin-2-yl)-4-ethylbenzohydrazide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O.ClH/c1-3-10-4-6-11(7-5-10)13(20)18-19-14-16-9(2)8-12(15)17-14;/h4-8H,3H2,1-2H3,(H,18,20)(H3,15,16,17,19);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPCIBRXMFWWBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NNC2=NC(=CC(=N2)N)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4-amino-6-methylpyrimidin-2-yl)-4-ethylbenzohydrazide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-cyclopropyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B2465450.png)

![N-(3-methylphenyl)-1-[(4-methylphenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2465461.png)

![7',8'-Dimethoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline](/img/structure/B2465466.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2465470.png)